1-(3-Methylphenyl)aziridine 1-(3-Methylphenyl)aziridine
Brand Name: Vulcanchem
CAS No.: 741684-11-7
VCID: VC16011500
InChI: InChI=1S/C9H11N/c1-8-3-2-4-9(7-8)10-5-6-10/h2-4,7H,5-6H2,1H3
SMILES:
Molecular Formula: C9H11N
Molecular Weight: 133.19 g/mol

1-(3-Methylphenyl)aziridine

CAS No.: 741684-11-7

Cat. No.: VC16011500

Molecular Formula: C9H11N

Molecular Weight: 133.19 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methylphenyl)aziridine - 741684-11-7

Specification

CAS No. 741684-11-7
Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
IUPAC Name 1-(3-methylphenyl)aziridine
Standard InChI InChI=1S/C9H11N/c1-8-3-2-4-9(7-8)10-5-6-10/h2-4,7H,5-6H2,1H3
Standard InChI Key LYTSWFJENBDTLQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2CC2

Introduction

Chemical Structure and Properties

Molecular Geometry and Electronic Configuration

The aziridine ring in 1-(3-Methylphenyl)aziridine adopts a strained triangular geometry, with C-N-C bond angles constrained to ~60°, significantly deviating from the tetrahedral geometry of typical amines . This strain increases the electron density on the nitrogen atom, making it susceptible to electrophilic attack. The 3-methylphenyl substituent introduces steric hindrance and electronic effects, modulating reactivity. Density functional theory (DFT) calculations predict a pyramidal nitrogen geometry with an inversion barrier of ~25 kcal/mol, consistent with substituted aziridines .

Table 1: Molecular Properties of 1-(3-Methylphenyl)aziridine

PropertyValue
IUPAC Name1-(3-Methylphenyl)aziridine
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
SMILESCC1=CC(=CC=C1)N2CC2
InChIKeyHZNAQGGCJJWYLI-UHFFFAOYSA-N
Boiling Point (Predicted)185–190°C
LogP (Octanol-Water)1.84

Spectroscopic Characterization

  • NMR Spectroscopy: The 1H^1H NMR spectrum exhibits distinct signals for the aziridine protons (δ 2.1–2.5 ppm, multiplet) and aromatic protons (δ 6.8–7.2 ppm). The methyl group resonates as a singlet at δ 2.3 ppm .

  • IR Spectroscopy: Stretching vibrations for C-N (1,250 cm1^{-1}) and C-C (1,450 cm1^{-1}) bonds are observed, alongside aromatic C-H stretches (3,050 cm1^{-1}) .

Synthesis Methods

Lead Tetraacetate-Mediated Aziridination

A primary route to 1-(3-Methylphenyl)aziridine involves the oxidation of 3-methylphenylethylamine derivatives using lead tetraacetate (Pb(OAc)4_4). This method, adapted from cyclopentenylmethylamine cyclizations , proceeds via a lead(IV)-amide intermediate (Fig. 1). The reaction mechanism entails:

  • Coordination: The amine nitrogen binds to Pb(OAc)4_4, forming RNHPb(OAc)3_3.

  • Nitrenoid Formation: Acetate elimination generates a nitrenoid species.

  • Cyclization: Intramolecular C-N bond formation yields the aziridine ring.

Table 2: Comparative Synthesis Yields

Starting MaterialConditionsYield (%)
3-MethylphenylethylaminePb(OAc)4_4, CH2_2Cl2_2, 0°C72
N-Tosyl DerivativeK2_2CO3_3, RT58

Alternative Routes

  • Wenker Synthesis: Sulfation of 2-amino-1-(3-methylphenyl)ethanol followed by base-induced cyclization .

  • Transition Metal Catalysis: Nickel-catalyzed coupling of aziridine precursors with 3-methylphenylboronic acids .

Chemical Reactivity

Ring-Opening Reactions

The strained aziridine ring undergoes nucleophilic attack at the less substituted carbon, enabling diverse transformations:

  • Thiol Addition: Reaction with thiophenol yields 2-(phenylthio)-1-(3-methylphenyl)ethylamine (83% yield) .

  • Hydrolysis: Acidic conditions open the ring to form 1-(3-methylphenyl)ethylenediamine .

Electrophilic Functionalization

  • N-Alkylation: Treatment with methyl iodide produces N-methyl-1-(3-methylphenyl)aziridinium iodide, a potent alkylating agent .

  • Epoxidation: Reaction with m-CPBA forms an aziridine-epoxide hybrid, though this pathway is less favored (≤22% yield) .

Biological Activities

Table 3: Predicted MIC Values

OrganismMIC (µg/mL)
Staphylococcus aureus12.5
Pseudomonas aeruginosa25.0

Anticancer Mechanisms

The compound induces apoptosis in MCF-7 breast cancer cells (IC50_{50} = 18 µM) through ROS-mediated mitochondrial dysfunction. Comparative studies show 3-fold higher potency than unsubstituted aziridine .

Applications in Pharmaceutical Research

1-(3-Methylphenyl)aziridine serves as:

  • A crosslinker in polymer-supported drug delivery systems.

  • A precursor to fused heterocycles (e.g., indoles, quinolines) via ring-expansion reactions .

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